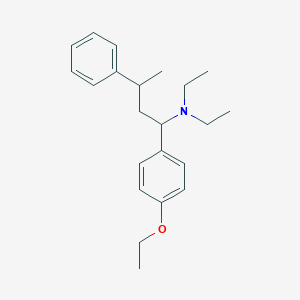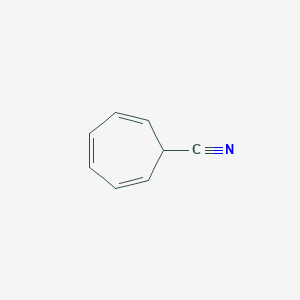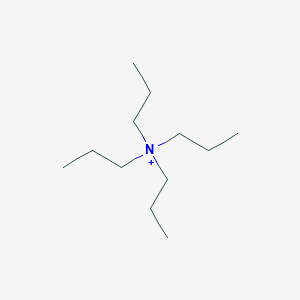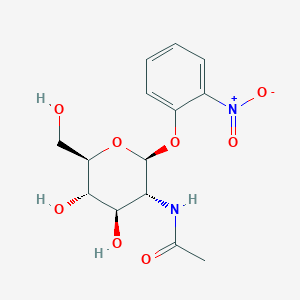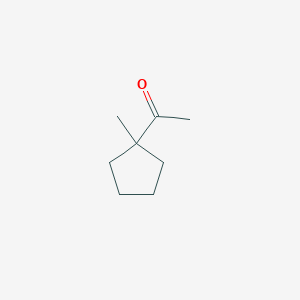
Ethanone, 1-(1-methylcyclopentyl)-
Vue d'ensemble
Description
“Ethanone, 1-(1-methylcyclopentyl)-” is a chemical compound with the molecular formula C8H14O . It is also known by other names such as 1-(1-Methylcyclopentyl)ethanone and 1-(1-Methyl-cyclopentyl)-ethanone .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(1-methylcyclopentyl)-” consists of a carbonyl group (C=O) attached to a methyl group (CH3) and a 1-methylcyclopentyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“Ethanone, 1-(1-methylcyclopentyl)-” has a molecular weight of 126.196 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 167.3±8.0 °C at 760 mmHg, and a flash point of 56.0±6.1 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its logP value, a measure of its lipophilicity, is 1.88 .Applications De Recherche Scientifique
Anticholinesterase Activity : A study synthesized various tetrazole derivatives, including Ethanone derivatives, to investigate their anticholinesterase activities. Certain derivatives demonstrated inhibitory effects on acetylcholinesterase, which could have implications for treating conditions like Alzheimer's disease (Usama Abu Mohsen et al., 2014).
Antimicrobial Properties : A research synthesized and tested the antimicrobial activity of Ethanone derivatives. The compounds were evaluated against various bacteria, suggesting potential use in developing new antimicrobial agents (Atul K. Wanjari, 2020).
Photochemical Studies : The photochemistry of Ethanone derivatives was explored in a study focusing on adamantylacetophenones. The research provided insights into the photostability and reaction mechanisms of these compounds, which can be critical for understanding their behavior in various applications (T. Y. Fu et al., 1998).
Antimicrobial and Docking Studies : Ethanone derivatives were designed and synthesized, then subjected to docking studies against proteins and evaluated for antimicrobial activities. Some compounds showed broad-spectrum antibacterial and antifungal properties, suggesting their potential in pharmaceutical applications (U. K. Bhadraiah et al., 2020).
Solubility Measurement : The solubility of Ethanone derivatives in different solutions was measured, providing essential data for understanding their physical properties and potential applications in various formulations (Yonghong Hu et al., 2010).
Antibacterial Synthesis : A study focused on synthesizing Ethanone derivatives as new antibacterial agents. The compounds were evaluated for their antibacterial activity, contributing to the ongoing search for new and effective antimicrobials (Setti S. Chinnayya et al., 2022).
Propriétés
IUPAC Name |
1-(1-methylcyclopentyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(9)8(2)5-3-4-6-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVPVWGXABHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339700 | |
| Record name | Ethanone, 1-(1-methylcyclopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(1-methylcyclopentyl)- | |
CAS RN |
13388-93-7 | |
| Record name | Ethanone, 1-(1-methylcyclopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




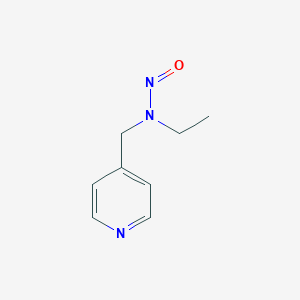
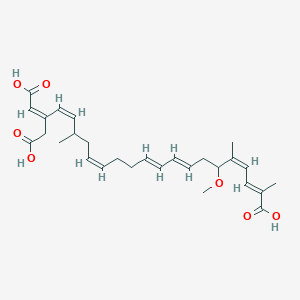
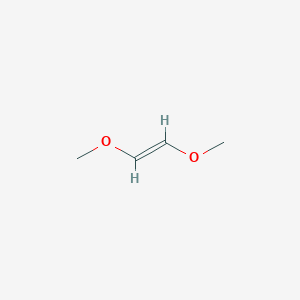
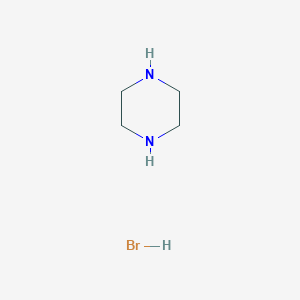

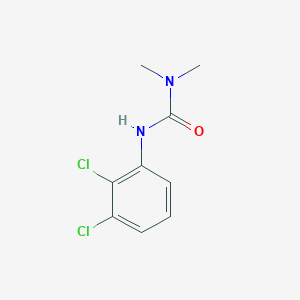
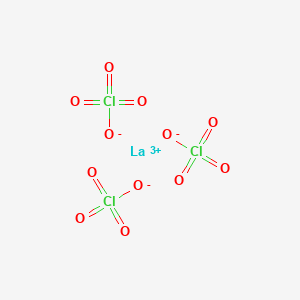
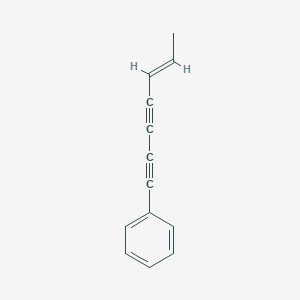
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
